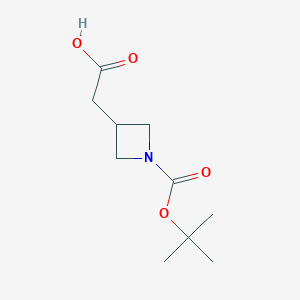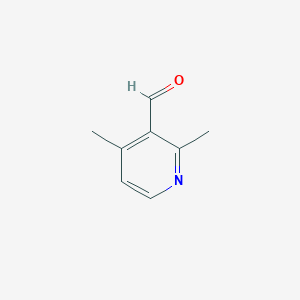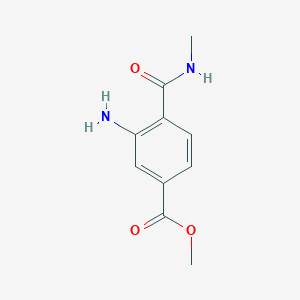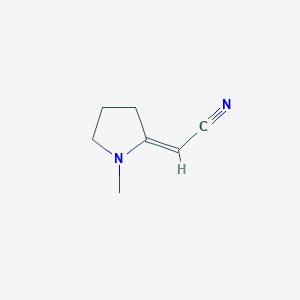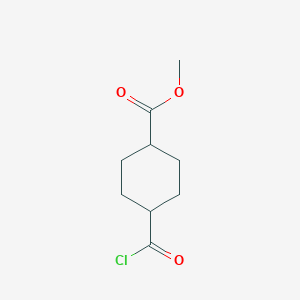
Methyl 4-(chlorocarbonyl)cyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(chlorocarbonyl)cyclohexane-1-carboxylate, also known as Methyl 4-chlorocarbonyl cyclohexanecarboxylate (MCCC), is a chemical compound that has shown promising results in scientific research. It is a white crystalline powder that is soluble in organic solvents and is commonly used in laboratory experiments. In
Wirkmechanismus
The mechanism of action of MCCC is not fully understood. However, it is believed that MCCC inhibits the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting the activity of COX-2, MCCC reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemische Und Physiologische Effekte
MCCC has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). MCCC has also been shown to reduce the production of reactive oxygen species (ROS), which are known to play a role in inflammation and cancer. Additionally, MCCC has been shown to reduce the expression of matrix metalloproteinases (MMPs), which are enzymes that play a role in tissue remodeling and cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
MCCC has several advantages for lab experiments. It is easy to synthesize, has a high yield, and is stable under normal laboratory conditions. MCCC is also soluble in organic solvents, making it easy to dissolve in various experimental solutions. However, MCCC has some limitations. It is not water-soluble, which limits its use in aqueous solutions. Additionally, MCCC has not been extensively studied for its toxicity, which could limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of MCCC. One direction is to investigate the potential of MCCC as an anti-cancer agent. Studies have shown that MCCC inhibits the proliferation of cancer cells and induces apoptosis. Further studies could investigate the potential of MCCC in combination with other anti-cancer agents. Another direction is to investigate the potential of MCCC as an anti-inflammatory agent. Studies have shown that MCCC reduces the production of inflammatory cytokines and ROS. Further studies could investigate the potential of MCCC in treating inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion:
Methyl 4-(chlorocarbonyl)cyclohexane-1-carboxylate 4-(chlorocarbonyl)cyclohexane-1-carboxylate is a chemical compound that has shown promising results in scientific research. It has been extensively studied for its potential therapeutic applications, including anti-inflammatory, analgesic, and antipyretic properties. MCCC has also been investigated for its potential as an anti-cancer agent. While MCCC has several advantages for lab experiments, it also has some limitations. Further studies are needed to fully understand the potential of MCCC in treating various diseases.
Synthesemethoden
The synthesis of MCCC involves the reaction of cyclohexanone with oxalyl chloride in the presence of a catalytic amount of dimethylformamide. The resulting product is then treated with methanol to obtain MCCC. This method is efficient and produces a high yield of the desired product.
Wissenschaftliche Forschungsanwendungen
MCCC has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. MCCC has also been investigated for its potential as an anti-cancer agent. Studies have shown that MCCC inhibits the proliferation of cancer cells and induces apoptosis.
Eigenschaften
CAS-Nummer |
161975-35-5 |
|---|---|
Produktname |
Methyl 4-(chlorocarbonyl)cyclohexane-1-carboxylate |
Molekularformel |
C9H13ClO3 |
Molekulargewicht |
204.65 g/mol |
IUPAC-Name |
methyl 4-carbonochloridoylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H13ClO3/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
ZPSRMOPMUQFVJD-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CCC(CC1)C(=O)Cl |
Kanonische SMILES |
COC(=O)C1CCC(CC1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



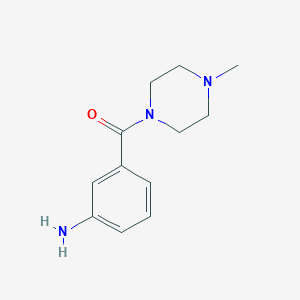
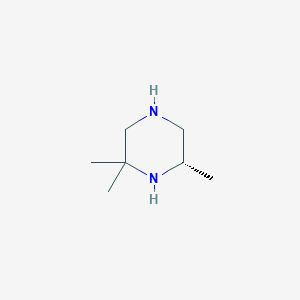
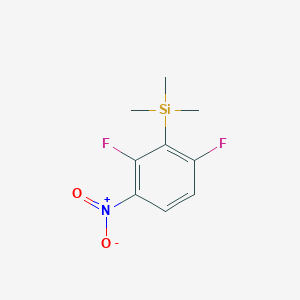
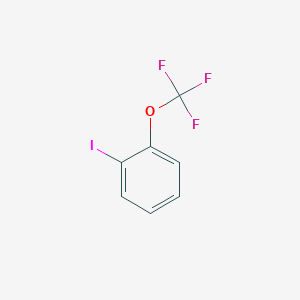
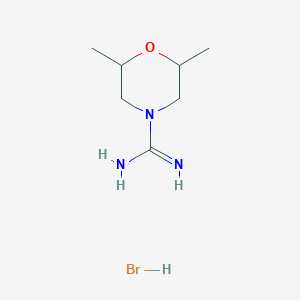
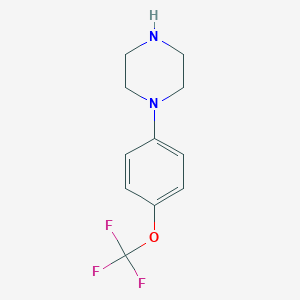
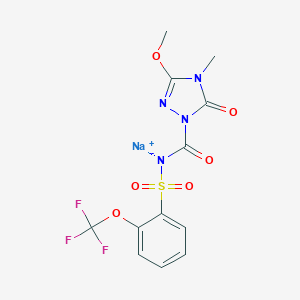
![[2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride](/img/structure/B66233.png)
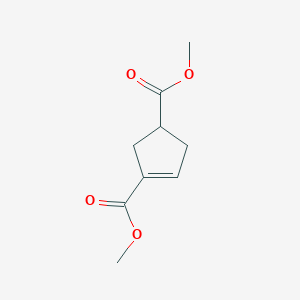
![(S)-10-(Cyanomethyl)-9-fluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid](/img/structure/B66237.png)
